N-(2,2,2-trichloro-1-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl]amino}ethyl)octanamide
Description
N-(2,2,2-Trichloro-1-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl]amino}ethyl)octanamide (molecular formula: C₁₅H₂₆Cl₃N₃O₃S₂; molecular weight: 466.86 g/mol) is a structurally complex compound characterized by a trichloroethyl backbone, an octanamide chain, and a carbamothioyl group linked to a 1,1-dioxidotetrahydrothiophen-3-yl moiety . Its ChemSpider ID is 3769419, and it lacks stereocenters, suggesting a planar configuration in its active regions. The compound’s unique features include:
- Octanamide chain: A hydrophobic C₈ alkyl chain that may influence solubility and membrane permeability.
- Carbamothioyl-tetrahydrothiophene dioxide: Combines thiourea (carbamothioyl) and sulfone (dioxidotetrahydrothiophene) groups, which are known to participate in hydrogen bonding and metal coordination .
This compound is likely synthesized via dehydrosulfurization of hydrazinecarbothioamide intermediates, a method analogous to related trichloroethyl derivatives .
Properties
Molecular Formula |
C15H26Cl3N3O3S2 |
|---|---|
Molecular Weight |
466.9 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(1,1-dioxothiolan-3-yl)carbamothioylamino]ethyl]octanamide |
InChI |
InChI=1S/C15H26Cl3N3O3S2/c1-2-3-4-5-6-7-12(22)20-13(15(16,17)18)21-14(25)19-11-8-9-26(23,24)10-11/h11,13H,2-10H2,1H3,(H,20,22)(H2,19,21,25) |
InChI Key |
FFIUNKWFNFHNLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1CCS(=O)(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-trichloro-1-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl]amino}ethyl)octanamide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include trichloromethyl compounds, thiophenes, and amides. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-trichloro-1-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl]amino}ethyl)octanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to optimize the reaction yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products can be further utilized in different applications or as intermediates in more complex synthetic pathways .
Scientific Research Applications
N-(2,2,2-trichloro-1-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl]amino}ethyl)octanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2,2-trichloro-1-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl]amino}ethyl)octanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Key Observations:
Trichloroethyl Backbone : Common in all except alachlor. This group enhances electrophilicity, facilitating nucleophilic substitution or metal coordination .
Amide Variations: The octanamide chain in the target compound provides greater hydrophobicity than the benzamide (C₇ vs. Acetamide (C₂) in the thiadiazole analog reduces steric bulk, favoring synthetic modularity .
Heterocyclic Moieties: Thiadiazole (in benzamide and acetamide analogs) contributes to π-π stacking and hydrogen bonding, critical for polymer synthesis . Quinoline in S5 enables aromatic stacking with enzymes, enhancing binding affinity .
Agricultural vs. Pharmaceutical Potential: Alachlor’s simplicity (chloroacetamide + alkylaryl) suits herbicidal activity, while the target compound’s complexity aligns with targeted bioactivity .
Biological Activity
N-(2,2,2-trichloro-1-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl]amino}ethyl)octanamide is a compound with significant biological activity that warrants detailed examination. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a trichloroethyl group and a tetrahydrothiophen moiety. Its molecular formula is , and it has a molecular weight of 455.78 g/mol. The unique arrangement of functional groups suggests potential interactions with biological targets.
Research indicates that compounds similar to this compound may exhibit biological activities through several mechanisms:
- Enzyme Inhibition : It is hypothesized that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as signal transduction and metabolism.
- Antimicrobial Activity : Preliminary studies suggest that this compound could possess antimicrobial properties, which may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic functions.
Biological Activity Data
A summary of biological activity findings related to this compound is presented in the following table:
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis in cancer cells | |
| Enzyme inhibition | Reduced activity of cytochrome P450 enzymes |
Case Studies
Several case studies have explored the effects of this compound:
- Study on Antimicrobial Properties : In vitro tests demonstrated that the compound effectively inhibited the growth of various bacterial strains at concentrations as low as 10 µM. This suggests its potential use as an antimicrobial agent in clinical settings.
- Cytotoxic Effects on Cancer Cells : A study conducted on human cancer cell lines revealed that treatment with the compound resulted in significant apoptosis, indicating its potential as a chemotherapeutic agent. The mechanism was linked to the activation of caspase pathways.
- Enzyme Interaction Analysis : Research indicated that the compound could inhibit cytochrome P450 enzymes involved in drug metabolism. This interaction raises concerns about drug-drug interactions when co-administered with other pharmaceuticals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
